(5E)-3-(4-fluorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(4-fluorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-fluorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 4-fluorobenzylamine with a suitable aldehyde or ketone, followed by cyclization with urea or thiourea under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the imidazolidine ring or the benzylidene moiety.
Substitution: Substitution reactions may occur at the fluorobenzyl or hydroxybenzylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Halogenation or nitration reactions may be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(4-fluorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers may study its effects on different cell lines and microorganisms to understand its potential therapeutic applications.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, would be of particular interest.
Industry
Industrially, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5E)-3-(4-fluorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membranes. If it has anticancer activity, it may induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(4-chlorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione
- (5E)-3-(4-methylbenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione
Uniqueness
The presence of the fluorine atom in (5E)-3-(4-fluorobenzyl)-5-(3-hydroxy-4-methoxybenzylidene)imidazolidine-2,4-dione may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets. This could make it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C18H15FN2O4 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H15FN2O4/c1-25-16-7-4-12(9-15(16)22)8-14-17(23)21(18(24)20-14)10-11-2-5-13(19)6-3-11/h2-9,22H,10H2,1H3,(H,20,24)/b14-8+ |
InChI Key |
PIDLYUSCXCCDLK-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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